![molecular formula C10H7BrO B1280679 2-(2-Bromophenyl)furan CAS No. 38527-58-1](/img/structure/B1280679.png)
2-(2-Bromophenyl)furan
Overview
Description
“2-(2-Bromophenyl)furan” is a chemical compound with the molecular formula C10H7BrO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of furan-based derivatives has been studied extensively . For instance, a one-step synthesis protocol for a similar compound was reported, which involved adapted Vilsmeier conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring with a bromophenyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions involving furan derivatives are complex and can involve various pathways . For instance, the reaction of a similar compound under certain conditions resulted in the transformation of the starting material .Scientific Research Applications
Antibacterial Activities
- Synthesis and Antibacterial Effectiveness : A study synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, which demonstrated significant in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized molecule showed more effective activity compared to various commercially available drugs, supported by docking studies and molecular interaction simulations (Siddiqa et al., 2022).
- Nitrovinylfuran G1 (Furvina) and Its Antibacterial Properties : Another study explored the antibacterial activity of 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) and its conversion products. It was found to be active against various microorganisms, with its antimicrobial potency being influenced by the presence of thiols in the medium (Allas et al., 2016).
Antifungal and Antiprotozoal Activities
- Activity Against Yeasts and Molds : Research on 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones showed broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was found to be the most effective against these species (Buchta et al., 2004).
- Antiprotozoal Effectiveness : A study on 2,5-bis(4-guanylphenyl)furans, including their derivatives, evaluated their antimalarial and antitrypanosomal activity. Certain compounds demonstrated significant activity against Trypanosoma rhodesiense in mice (Das & Boykin, 1977).
Chemical Synthesis and Applications
- Electrophilic Cyclization : A study detailed the electrophilic cyclization with N-Iodosuccinimide to prepare 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan, demonstrating the utility of bromophenylfurans in organic synthesis (Sniady et al., 2007).
- Synthesis of Biphenyl Derivatives : Research into the synthesis of novel biphenyl derivatives containing furan and thiophene groups highlighted the potential of these compounds in various chemical applications, including their photophysical properties (Li et al., 2010).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Furan derivatives have been known to affect a variety of pathways due to their diverse biological activities . For instance, they have been used in Suzuki–Miyaura cross-coupling reactions .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWTWWDBLGSPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469493 | |
Record name | 2-(2-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38527-58-1 | |
Record name | 2-(2-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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